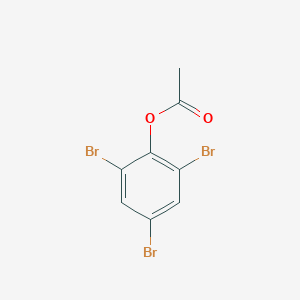

2,4,6-Tribromophenyl acetate

Description

Significance of Halogenated Phenol (B47542) Derivatives in Chemical Research

Halogenated phenol derivatives are organic compounds containing a hydroxyl group attached to a benzene (B151609) ring, with one or more hydrogen atoms on the ring being replaced by halogens. These compounds are of significant interest in chemical research for several reasons:

Intermediates in Synthesis: They serve as crucial intermediates in the synthesis of a wide range of more complex molecules. globalscientificjournal.com The halogen and hydroxyl groups provide reactive sites for various chemical transformations, making them versatile building blocks in the pharmaceutical, agrochemical, and materials science industries. globalscientificjournal.comontosight.ai

Biological Activity: Many halogenated phenols and their derivatives exhibit potent biological activities. ontosight.ai Their ability to interact with biological systems has led to their investigation as antimicrobial, anti-inflammatory, and antioxidant agents. ontosight.ai For instance, the presence of halogens can enhance the microbicidal potency of phenolic compounds. basicmedicalkey.com

Flame Retardants: A significant application of halogenated phenols is in the production of flame retardants. For example, 2,4,6-Tribromophenol (B41969) (TBP) is a key intermediate in the synthesis of brominated flame retardants. wikipedia.org

Probes for Mechanistic Studies: The specific substitution patterns of halogens on the phenol ring allow researchers to study reaction mechanisms, such as electrophilic aromatic substitution. The hydroxyl group is a strongly activating group at the ortho and para positions (carbons 2, 4, and 6), facilitating reactions at these sites. quora.com

Role of Acetate (B1210297) Esters in Synthetic Methodologies and Chemical Transformations

Acetate esters are a class of esters derived from acetic acid. They play a pivotal role in synthetic organic chemistry due to their utility in various transformations:

Protecting Groups: The acetate group is frequently used as a protecting group for hydroxyl functionalities in complex molecules. thieme-connect.de This allows chemists to selectively perform reactions on other parts of the molecule without affecting the hydroxyl group. The acetate can be later removed under specific conditions. thieme-connect.de

Synthetic Intermediates: Acetate esters are valuable intermediates in the synthesis of a diverse range of compounds. nih.gov They can be synthesized from various starting materials, including alcohols, thiols, phenols, and amines, using reagents like acetic anhydride (B1165640). organic-chemistry.org

Flavor and Fragrance Industry: Many volatile acetate esters are known for their characteristic fruity or floral scents and are widely used in the food and fragrance industries. nih.gov

Solvents and Coatings: Due to their chemical properties, certain acetate esters are utilized as solvents, in coatings, and in paints. nih.gov

Contextualization of 2,4,6-Tribromophenyl (B11824935) Acetate within the broader class of Brominated Organic Molecules

2,4,6-Tribromophenyl acetate belongs to the larger family of brominated organic molecules, which are organic compounds containing one or more bromine atoms. This class of compounds is characterized by several key features:

Flame Retardancy: One of the most prominent applications of brominated organic molecules is as flame retardants. mst.dk These compounds, including this compound, can be used as precursors in the production of materials with enhanced fire resistance.

High Density: The presence of heavy bromine atoms imparts a higher density to these molecules.

Synthetic Versatility: The carbon-bromine bond can be cleaved under various conditions, allowing for further functionalization and the synthesis of more complex structures.

Environmental and Biological Significance: Due to their widespread use, particularly as flame retardants, the environmental fate and biological impact of brominated organic molecules are areas of active research.

This compound, with its three bromine atoms on the phenyl ring and an acetate ester group, combines the characteristics of both halogenated phenols and acetate esters. It serves as a useful intermediate in organic synthesis and as a model compound for studying the properties and reactions of brominated phenols.

Data on this compound

Below are tables detailing the physicochemical properties and identification information for this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅Br₃O₂ | nih.gov |

| Molecular Weight | 372.84 g/mol | nih.gov |

| Melting Point | 84 °C | biosynth.com |

| XLogP3 | 3.9 | nih.gov |

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | (2,4,6-tribromophenyl) acetate | nih.gov |

| CAS Number | 607-95-4 | nih.gov |

| InChI | InChI=1S/C8H5Br3O2/c1-4(12)13-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | nih.gov |

| SMILES | CC(=O)OC1=C(C=C(C=C1Br)Br)Br | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-tribromophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br3O2/c1-4(12)13-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLENHFBXWIEZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908127 | |

| Record name | 2,4,6-Tribromophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-95-4, 102932-09-2 | |

| Record name | 2,4,6-Tribromophenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4,6-Tribromophenyl) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 607-95-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tribromophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tribromophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIBROMOPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2USP9ULP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2,4,6 Tribromophenyl Acetate

Advanced Synthetic Strategies for the Formation of Aromatic Acetate (B1210297) Esters

The synthesis of 2,4,6-tribromophenyl (B11824935) acetate can be approached through two main strategic pathways: the esterification of a pre-brominated phenol (B47542) or the bromination of a pre-formed phenyl acetate. Each strategy involves distinct methodologies and considerations.

Esterification Reactions Involving 2,4,6-Tribromophenol (B41969) Precursors

The most direct and common method for synthesizing 2,4,6-tribromophenyl acetate is through the esterification of 2,4,6-tribromophenol. This precursor is typically produced by the controlled bromination of phenol. lookchem.com

Synthesis of 2,4,6-Tribromophenol: The bromination of phenol to yield 2,4,6-tribromophenol is a well-established electrophilic aromatic substitution reaction. savemyexams.com The hydroxyl group of phenol is a strongly activating group, directing the incoming bromine electrophiles to the ortho and para positions. savemyexams.com Reaction with bromine water at room temperature readily produces the white precipitate of 2,4,6-tribromophenol. savemyexams.combrainly.in

Esterification of 2,4,6-Tribromophenol: Once 2,4,6-tribromophenol is obtained, it can be converted to its corresponding acetate ester through several esterification methods. A common laboratory-scale procedure involves the reaction of 2,4,6-tribromophenol with acetic anhydride (B1165640). ontosight.ai This reaction is often catalyzed by a base, such as pyridine (B92270), or an acid. brainly.in The use of acetyl chloride is also a viable, though often more vigorous, method for acetylation. quora.com

A typical procedure involves reacting 2,4,6-tribromophenol with acetic anhydride, which can be performed under various conditions. For instance, heating in the presence of a catalyst like pyridine at 60°C for a couple of hours can yield the desired ester. Another approach involves acid-catalyzed esterification, for example, by refluxing with acetic anhydride in the presence of sulfuric acid.

| Reactants | Reagents/Catalyst | Conditions | Product |

| 2,4,6-Tribromophenol, Acetic Anhydride | Pyridine | 60°C, 2 hours | This compound |

| 2,4,6-Tribromophenol, Acetic Anhydride | Sulfuric Acid | Reflux | This compound |

Regioselective Bromination Techniques for Phenyl Acetate Derivatives

An alternative synthetic route involves the direct bromination of phenyl acetate. However, this method requires careful control to achieve the desired 2,4,6-trisubstituted product due to the directing effects of the acetate group and the potential for multiple bromination products. The acetyl group is less activating than a hydroxyl group, making the reaction conditions for bromination different from those used for phenol.

While solution-phase bromination of phenyl acetate can be slow, the use of zeolite catalysts can facilitate the reaction and promote para-selectivity. researchgate.net Achieving the specific 2,4,6-tribromo substitution pattern on phenyl acetate directly can be challenging. Often, a mixture of brominated isomers would be expected, necessitating purification. Research into regioselective bromination methods for activated aromatic substrates is ongoing, with various reagents and catalytic systems being explored to control the position of bromination. mdpi.comlookchem.com For instance, methods using N-bromosuccinimide (NBS) with various activators or catalysts have been developed for the regioselective bromination of different aromatic compounds. mdpi.com

Green Chemistry Approaches in the Synthesis of Halogenated Acetates

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For the synthesis of halogenated aromatic compounds like 2,4,6-tribromophenol, green chemistry approaches aim to replace hazardous reagents like molecular bromine.

One such method for the synthesis of the 2,4,6-tribromophenol precursor involves using sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in an aqueous medium with sulfuric acid. This in-situ generation of the brominating species avoids the handling of toxic and corrosive liquid bromine. Another environmentally friendly approach for the preparation of phenolic esters involves performing the esterification of phenols with acetic anhydride under solvent-free and catalyst-free conditions, relying solely on optimized temperature control. jetir.org

| Precursor | Reagents | Conditions | Advantage |

| Phenol | NaBr, H₂O₂, H₂SO₄ | Aqueous media, 20-25°C | Avoids molecular bromine |

| Phenols | Acetic Anhydride | Solvent-free, 120°C | Catalyst-free, reduced waste |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and improving yields and selectivity.

Kinetic Studies of Esterification Reactions

Kinetic studies provide valuable insights into the rates of reaction and the factors that influence them. The esterification of phenols is a reversible reaction, and its kinetics can be influenced by factors such as temperature, catalyst concentration, and the nature of the reactants.

While specific kinetic studies on the formation of this compound are not extensively detailed in the provided search results, general principles of esterification kinetics apply. The reaction rate is dependent on the concentration of the phenol, the acylating agent (e.g., acetic anhydride), and the catalyst. doubtnut.com Kinetic studies on similar systems, such as the synthesis of 2,4,6-tribromophenol allyl ether via a phase-transfer catalytic reaction, have been conducted to understand the reaction mechanism and derive rate laws. acs.org Such studies typically involve monitoring the concentration of reactants or products over time under various conditions to determine the reaction order and rate constants. rsc.org

Elucidation of Catalytic Pathways in Aromatic Ester Synthesis

Catalysts play a pivotal role in the synthesis of aromatic esters, influencing both the reaction rate and selectivity.

Acid Catalysis: In acid-catalyzed esterification, the acid protonates the carbonyl oxygen of the acetic anhydride, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the 2,4,6-tribromophenol.

Base Catalysis: In base-catalyzed reactions, for instance with pyridine, the base can act in two ways. It can deprotonate the phenol to form a more nucleophilic phenoxide ion, or it can activate the acetic anhydride by forming a more reactive acylpyridinium intermediate.

Modern Catalytic Systems: Research has also focused on novel catalytic systems for aromatic ester synthesis. For example, palladium catalysts with specific phosphine (B1218219) ligands have been developed for ester transformation reactions. chemeurope.com Nickel catalysts have also been shown to facilitate ester transfer reactions between aromatic esters and haloarenes. chemrxiv.org While not directly applied to the synthesis of this compound in the provided literature, these advanced catalytic systems highlight the ongoing efforts to develop more efficient and versatile methods for aromatic ester synthesis.

Phase-Transfer Catalysis in Halogenated Phenol Esterification

Phase-transfer catalysis (PTC) has emerged as a highly effective methodology for the esterification of phenols, including halogenated variants like 2,4,6-tribromophenol. researchgate.netcrdeepjournal.org This technique is particularly advantageous as it facilitates reactions between reactants located in two immiscible phases, typically an aqueous phase and an organic phase. fzgxjckxxb.comaiche.org The fundamental principle of PTC involves a phase-transfer agent, or catalyst, which transports a reactive anion from the aqueous phase into the organic phase where the reaction occurs. crdeepjournal.orgfzgxjckxxb.com

In the context of halogenated phenol esterification, the process generally begins with the deprotonation of the phenol by a base (e.g., sodium hydroxide) in the aqueous phase, forming a phenoxide anion. core.ac.uk This anion, being soluble in water but not in the organic solvent containing the acylating agent (like acetyl chloride), requires a catalyst for the reaction to proceed. crdeepjournal.org The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt (Q⁺X⁻), exchanges its anion for the phenoxide anion at the interface of the two liquids. fzgxjckxxb.com

The newly formed lipophilic ion pair (Q⁺OAr) is soluble in the organic phase and can migrate from the aqueous layer into the organic medium. fzgxjckxxb.commdpi.com Once in the organic phase, the activated phenoxide anion reacts with the acetylating agent to form the desired ester, this compound. core.ac.uk The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle, meaning only a catalytic amount is required. core.ac.uk This method offers several benefits, including the use of milder reaction conditions, reduced reliance on hazardous organic solvents, and often leads to high yields and simplified workup procedures. researchgate.netfzgxjckxxb.com

Role of Various Catalysts in Reaction Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are critically dependent on the choice of catalyst. Both phase-transfer catalysts and other catalytic systems are employed to enhance reaction rates and yields.

In phase-transfer catalyzed esterifications, quaternary ammonium and phosphonium (B103445) salts are common choices. core.ac.uk For instance, tetrabutylammonium (B224687) salts are frequently used in the biphasic reaction of 2,4,6-tribromophenol. researchgate.net The structure of the catalyst, particularly the size of the alkyl groups on the cation, can influence its activity. core.ac.uk Catalysts with larger, more lipophilic substituents are often more effective at transporting the phenoxide anion into the organic phase, thus accelerating the reaction. aiche.orgcore.ac.uk The catalyst not only serves to transport the anion but also 'activates' it by reducing the strong ion-pairing that would exist with a smaller cation like Na⁺, making the anion more nucleophilic and reactive. core.ac.uk

Beyond PTC, other catalysts are effective for the direct esterification of 2,4,6-tribromophenol. The reaction with acetyl chloride can be significantly improved by using catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or sulfuric acid (H₂SO₄) in a solvent like dichloromethane (B109758). These catalysts function through different mechanisms. DMAP acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate, which is then readily attacked by the phenol. Sulfuric acid, a protic acid, protonates the carbonyl oxygen of the acetylating agent, making it more electrophilic and susceptible to nucleophilic attack by the phenol.

The selection of a catalyst has a direct impact on the reaction's success, as summarized in the table below.

Table 1: Comparison of Catalysts in the Synthesis of this compound

| Catalyst Type | Example Catalyst | Role in Reaction | Expected Outcome |

| Phase-Transfer Catalyst | Tetrabutylammonium Chloride | Transports phenoxide anion from aqueous to organic phase. | High efficiency in biphasic systems, mild conditions. researchgate.netresearchgate.net |

| Nucleophilic Catalyst | 4-Dimethylaminopyridine (DMAP) | Forms a highly reactive acetylpyridinium intermediate. | Improved yields in anhydrous organic solvents. |

| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Protonates the acetylating agent, increasing its electrophilicity. | Enhanced reaction rate in anhydrous conditions. |

Influence of Reaction Conditions on Yield and Purity

The yield and purity of the final this compound product are highly sensitive to the specific reaction conditions employed during synthesis. biotage.com Key parameters that must be carefully controlled include temperature, solvent choice, and the molar ratios of reactants.

Temperature: The reaction temperature can significantly affect both the rate of reaction and the formation of byproducts. biotage.com For the esterification of 2,4,6-tribromophenol, reactions are often performed under specific temperature ranges to optimize the yield. For example, the initial bromination of phenol to create the precursor is typically carried out at a controlled temperature of 20–25°C to ensure high yields of 97–98%. The subsequent esterification step may require different thermal conditions depending on the chosen catalyst and solvent system.

Solvent: The choice of solvent is crucial, especially in phase-transfer catalysis where a biphasic system (e.g., aqueous NaOH and an organic solvent like dichloromethane) is inherent to the process. researchgate.net The organic solvent must effectively dissolve the substrate (2,4,6-tribromophenol) and the final product, while being immiscible with water. In non-PTC methods, solvents like dichloromethane are used, and the reaction must be conducted under anhydrous conditions to prevent hydrolysis of the acetyl chloride reactant. The solvent can also influence the purity of the crude product; for instance, some solvents may dissolve more by-products, affecting the initial purity before purification steps. biotage.com

Reactant Ratios and Purity: The stoichiometry of the reactants is another critical factor. In the synthesis of the precursor 2,4,6-tribromophenol, specific molar ratios of phenol to brominating agents (e.g., NaBr and H₂O₂) are used to maximize the yield. Following the synthesis, achieving high purity often requires a purification step. Recrystallization from a suitable solvent, such as hexane, or purification via column chromatography using a silica (B1680970) gel stationary phase and an ethyl acetate/hexane eluent are effective methods for obtaining this compound with a purity greater than 98%.

Table 2: Impact of Reaction Conditions on Synthesis Outcome

| Parameter | Condition | Effect on Yield and Purity |

| Temperature | Optimized (e.g., 20-25°C for precursor) | Maximizes reaction rate while minimizing byproduct formation, leading to higher yield and purity. biotage.com |

| Solvent | Biphasic (PTC) or Anhydrous Organic (Direct) | Affects reactant solubility, reaction pathway, and crude product purity. researchgate.netbiotage.com |

| Purification | Recrystallization (Hexane) or Column Chromatography | Essential for removing impurities and achieving high-purity (>98%) final product. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,4,6-Tribromophenyl (B11824935) Acetate (B1210297) and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 2,4,6-tribromophenyl acetate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable in confirming its structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of this compound is anticipated to exhibit two distinct signals. The protons of the methyl group in the acetate moiety are expected to appear as a singlet, typically in the upfield region of the spectrum. The aromatic protons, due to the symmetrical substitution pattern on the phenyl ring, are chemically equivalent and should also produce a singlet. The deshielding effect of the bromine atoms and the ester linkage will influence the precise chemical shift of these aromatic protons, causing them to resonate at a lower field compared to unsubstituted benzene (B151609).

Based on empirical data and predictive models, the expected chemical shifts are as follows:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.70 | Singlet | 2H |

| Methyl (CH₃) | ~2.40 | Singlet | 3H |

Note: Predicted values are based on standard chemical shift ranges and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Signal Assignment

The proton-decoupled ¹³C-NMR spectrum of this compound is expected to display a total of five signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule. The symmetry of the tribrominated phenyl ring results in the equivalence of the two carbons bearing a bromine atom ortho to the acetate group, as well as the equivalence of the two meta carbons.

The assignment of these signals is based on established chemical shift ranges for similar functional groups and carbon environments. The carbonyl carbon of the acetate group will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the electronegative bromine atoms and the oxygen of the ester group. The methyl carbon of the acetate group will be the most upfield signal.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~168 |

| C-O (Aromatic) | ~145 |

| C-Br (Aromatic) | ~118 |

| C-H (Aromatic) | ~135 |

| CH₃ (Methyl) | ~21 |

Note: Predicted values are based on standard chemical shift ranges and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Structure Confirmation

To further corroborate the structural assignments made from one-dimensional NMR data, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY: A ¹H-¹H COSY spectrum would show no cross-peaks, confirming the absence of proton-proton coupling between the isolated aromatic and methyl proton singlets.

HSQC: An HSQC spectrum would reveal correlations between directly attached protons and carbons. A cross-peak would be observed between the methyl protons (~2.40 ppm) and the methyl carbon (~21 ppm), as well as between the aromatic protons (~7.70 ppm) and their directly attached aromatic carbons (~135 ppm).

HMBC: The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations would include a cross-peak between the methyl protons (~2.40 ppm) and the carbonyl carbon (~168 ppm), and between the aromatic protons (~7.70 ppm) and the carbon atom bearing the acetate group (~145 ppm). These correlations would definitively confirm the connectivity of the acetate group to the tribrominated phenyl ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group of the ester and the vibrations of the substituted aromatic ring.

Key expected vibrational frequencies include:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1770 - 1750 | Strong |

| C-O Stretch (Ester) | ~1200 - 1150 | Strong |

| Aromatic C=C Stretch | ~1600 - 1450 | Medium to Weak |

| C-Br Stretch | ~600 - 500 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions.

The presence of three bromine atoms will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Key expected ions in the mass spectrum include:

| m/z | Ion |

| 370/372/374/376 | [M]⁺ (Molecular ion) |

| 328/330/332/334 | [M - C₂H₂O]⁺ |

| 43 | [CH₃CO]⁺ |

The molecular ion peak cluster is a definitive indicator of the compound's molecular formula. A prominent fragmentation pathway is the loss of a ketene (B1206846) molecule (C₂H₂O) from the molecular ion, resulting in the formation of the 2,4,6-tribromophenol (B41969) radical cation. The observation of a base peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is also a characteristic feature of acetate esters. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound (C₈H₅Br₃O₂), the calculated exact mass of the molecular ion [M]⁺ is 369.78397 Da. nih.gov An experimental HRMS measurement that corresponds closely to this calculated value would provide unequivocal confirmation of the compound's molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a definitive analytical technique for the identification and purity assessment of this compound. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to provide detailed information about the compound's molecular weight and fragmentation pattern.

In a typical GC-MS analysis, this compound exhibits a characteristic retention time under specific chromatographic conditions. For instance, in one study, a retention time of 12.49 minutes was recorded. nih.gov The mass spectrum obtained upon electron ionization is crucial for unambiguous identification. The spectrum is characterized by a molecular ion peak and several key fragment ions that arise from the molecule's structure. The presence of three bromine atoms results in a distinctive isotopic pattern for bromine-containing fragments, which greatly aids in their identification. nist.gov

Key mass spectral data for this compound are compiled from the National Institute of Standards and Technology (NIST) database. nist.gov The mass-to-charge ratios (m/z) of the most significant peaks are essential for confirming the compound's identity.

| Parameter | Value | Source |

|---|---|---|

| NIST Number | 250238 | nih.gov |

| Kovats Retention Index (Standard non-polar column) | 1704.4, 1694.5 | nih.gov |

| m/z 2nd Highest Peak | 332 | nih.gov |

| m/z 3rd Highest Peak | 330 | nih.gov |

The fragmentation pattern can be interpreted to correspond to the loss of specific parts of the molecule, such as the acetyl group, providing further structural confirmation. The relative abundance of these ions and the precise retention index are used to assess the purity of a sample, as impurities would appear as separate peaks with their own distinct mass spectra.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available literature, a detailed single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, experimental data on its crystal system, space group, precise bond lengths, bond angles, and intermolecular packing motifs are not available. The following subsections outline the type of information that would be obtained from such a study, should one be conducted in the future.

A single-crystal X-ray crystallography experiment would determine the fundamental symmetry properties of the crystalline solid. This analysis would identify the crystal system (e.g., monoclinic, orthorhombic, etc.) and the specific space group, which describes the symmetry operations within the unit cell. This information defines the basic framework in which the molecules are arranged. The analysis would also yield the unit cell dimensions (a, b, c, α, β, γ) and the number of molecules (Z) contained within a single unit cell.

Detailed geometric parameters of the this compound molecule in the solid state would be elucidated through X-ray crystallography. This includes the precise measurement of all bond lengths (e.g., C-C, C-O, C-Br) and bond angles. Furthermore, torsion angles, which describe the conformation of the molecule, particularly the rotation around the C-O ester bond and the orientation of the acetate group relative to the phenyl ring, would be determined. This data provides invaluable insight into the molecule's three-dimensional structure.

The analysis of the crystal structure would reveal how individual molecules of this compound pack together to form the crystal lattice. This involves identifying and characterizing all significant intermolecular interactions, such as halogen bonding (involving the bromine atoms), C-H···O hydrogen bonds, or π-π stacking interactions between the aromatic rings. Understanding these non-covalent forces is crucial for explaining the physical properties of the solid material, such as its melting point and solubility.

Computational Chemistry and Theoretical Modeling of 2,4,6 Tribromophenyl Acetate

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the geometric parameters of molecules. Its balance of accuracy and computational cost makes it particularly suitable for studying medium-sized organic molecules like 2,4,6-tribromophenyl (B11824935) acetate (B1210297).

The choice of a basis set is a critical factor in DFT calculations, as it directly influences the accuracy of the computed molecular properties. For a molecule containing heavy atoms like bromine, the selection of an appropriate basis set is paramount. Pople-style basis sets, such as the 6-311G series, are commonly employed. To enhance the accuracy of calculations for brominated compounds, these are often augmented with polarization and diffuse functions.

Polarization functions (e.g., d,p) allow for a more flexible description of bonding by accounting for the non-spherical nature of electron density in molecules. Diffuse functions (+) are important for describing the behavior of electrons that are far from the nucleus, which is particularly relevant for anions and systems with lone pairs. For 2,4,6-tribromophenyl acetate, a basis set such as 6-311++G(d,p) would be a suitable choice, providing a good balance between computational cost and accuracy. The use of this basis set allows for a more accurate representation of the electronic structure and, consequently, a more reliable prediction of the molecular geometry. Studies on similar halogenated aromatic compounds have shown that this level of theory can provide bond lengths and angles with good agreement with experimental values.

Table 1: Representative Basis Sets for DFT Calculations on Halogenated Aromatic Compounds This table is interactive. You can sort and filter the data.

| Basis Set | Description | Key Features | Typical Application |

|---|---|---|---|

| 6-31G(d) | Double-zeta split-valence with polarization on heavy atoms | A good starting point for geometry optimizations. | Initial structural analysis and preliminary calculations. |

| 6-311G(d,p) | Triple-zeta split-valence with polarization on heavy and hydrogen atoms | Improved accuracy for bond lengths and angles over double-zeta. | More refined geometry optimizations and frequency calculations. |

| 6-311++G(d,p) | Triple-zeta split-valence with polarization and diffuse functions on all atoms | Offers higher accuracy for systems with diffuse electron density. | Detailed electronic structure analysis and calculations involving anions. |

| aug-cc-pVTZ | Augmented correlation-consistent polarized valence triple-zeta | High-level basis set for very accurate calculations. | Benchmarking studies and high-accuracy energy calculations. |

A crucial validation of theoretical calculations is the comparison of the optimized molecular geometry with experimental data, typically obtained from X-ray crystallography. As of the latest literature search, a publicly available experimental crystal structure for this compound has not been reported.

However, based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory, a predicted geometry can be obtained. In such a structure, the phenyl ring is expected to be nearly planar, with the bromine atoms and the acetate group attached. The C-Br bond lengths are anticipated to be in the range of 1.88-1.92 Å, and the C-C bond lengths within the aromatic ring are expected to be around 1.39-1.41 Å. The bond angles within the benzene (B151609) ring would be close to 120°, with some distortion due to the bulky bromine and acetate substituents. The orientation of the acetate group relative to the phenyl ring would be a key conformational feature.

Once experimental data becomes available, a detailed comparison of parameters such as bond lengths, bond angles, and dihedral angles will be essential to assess the accuracy of the computational model.

Table 2: Predicted vs. Expected Experimental Geometrical Parameters for this compound This table is interactive. You can sort and filter the data.

| Parameter | Predicted (B3LYP/6-311++G(d,p)) | Expected Experimental Range (based on similar compounds) |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | 1.88 - 1.92 Å |

| C-C (aromatic) Bond Length | ~1.40 Å | 1.38 - 1.41 Å |

| C-O (ester) Bond Length | ~1.36 Å | 1.35 - 1.38 Å |

| C=O (ester) Bond Length | ~1.21 Å | 1.20 - 1.22 Å |

| C-C-C (aromatic) Bond Angle | ~120° | 118° - 122° |

Vibrational Frequency Calculations and Theoretical IR Spectra

Vibrational frequency calculations are a standard output of geometry optimization procedures and are instrumental in characterizing the stationary points on the potential energy surface. Furthermore, these calculations allow for the prediction of the infrared (IR) spectrum of the molecule.

DFT calculations of vibrational frequencies are known to systematically deviate from experimental values due to the harmonic approximation and inherent limitations of the theoretical methods. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor. For the B3LYP functional with the 6-311++G(d,p) basis set, a scaling factor of approximately 0.967 is commonly used for frequencies below 1800 cm⁻¹ and 0.955 for frequencies above this value.

The application of these scaling factors to the calculated harmonic frequencies of this compound is expected to yield a theoretical IR spectrum that would closely resemble the experimental spectrum, should it become available.

While an experimental IR spectrum for this compound is not available for direct comparison, the vibrational modes can be predicted and assigned based on the calculated frequencies and the nature of the atomic displacements for each mode. Key vibrational bands expected for this molecule include:

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3050-3150 cm⁻¹.

C=O stretching: A strong absorption band corresponding to the carbonyl stretch of the acetate group is predicted to appear around 1750-1770 cm⁻¹.

C-C stretching (aromatic): Vibrations associated with the stretching of the carbon-carbon bonds in the phenyl ring are expected in the 1450-1600 cm⁻¹ region.

C-O stretching: The C-O stretching vibrations of the ester group are anticipated to be in the 1100-1300 cm⁻¹ range.

C-Br stretching: The C-Br stretching modes are expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Table 3: Predicted Vibrational Frequencies (Scaled) and Assignments for this compound This table is interactive. You can sort and filter the data.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |

| C=O Stretch (Ester) | 1750 - 1770 | Strong |

| Aromatic C-C Stretch | 1450 - 1600 | Medium to Strong |

| CH₃ Bending | 1370 - 1450 | Medium |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| Aromatic C-H Bending | 1000 - 1200 | Medium |

Electronic Structure Analysis

The electronic structure of this compound can be elucidated through analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich tribromophenyl ring, with significant contributions from the p-orbitals of the bromine and oxygen atoms. The LUMO is likely to be centered on the acetate group and the aromatic ring, exhibiting π* character. A larger HOMO-LUMO gap would suggest higher stability and lower chemical reactivity.

Further electronic properties, such as the molecular electrostatic potential (MEP), can also be calculated. The MEP map would visually represent the charge distribution within the molecule, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions. For this molecule, the oxygen atoms of the carbonyl group are expected to be the most electron-rich sites, making them susceptible to electrophilic attack, while the hydrogen atoms of the methyl group would be the most electron-poor regions.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Energy Gap

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its potential to act as an electrophile.

The energy of the HOMO is directly related to the ionization potential, representing the energy required to remove an electron. A higher HOMO energy suggests a greater propensity for electron donation. The energy of the LUMO is related to the electron affinity, indicating the energy released when an electron is added. A lower LUMO energy signifies a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be more easily polarized.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Global Chemical Reactivity Parameters

Derived from the HOMO and LUMO energies, global chemical reactivity parameters provide a quantitative measure of a molecule's reactivity and stability. These parameters, based on conceptual DFT, include ionization potential (I), electron affinity (A), chemical hardness (η), and chemical softness (S).

Ionization Potential (I): Approximated as I ≈ -EHOMO, it represents the energy needed to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO, it is the energy released upon gaining an electron.

Chemical Hardness (η): Calculated as η = (I - A) / 2, it measures the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), it indicates the ease of electron cloud polarization. A softer molecule is more reactive.

These parameters for this compound would be calculated using the energies of its frontier orbitals. A hypothetical set of values is provided in the following table.

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.377 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. These areas correspond to lone pairs of electrons on electronegative atoms. Regions of positive electrostatic potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potentials.

For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen of the acetate group and the oxygen atom linking the acetate to the phenyl ring, indicating these as primary sites for electrophilic interaction. The bromine atoms, due to their electron-withdrawing nature and the presence of lone pairs, would also exhibit regions of negative potential. Positive potential (blue) would be expected around the hydrogen atoms of the phenyl ring and the methyl group.

Thermodynamic Properties Calculation

Computational methods can be employed to calculate the thermodynamic properties of this compound, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These calculations are typically performed using statistical mechanics based on the vibrational frequencies and other molecular properties obtained from quantum chemical computations.

These thermodynamic parameters are essential for predicting the stability of the compound and the feasibility of chemical reactions in which it participates. For instance, a negative Gibbs free energy of formation indicates that the compound is stable with respect to its constituent elements.

A hypothetical table of calculated thermodynamic properties for this compound is presented below.

| Thermodynamic Property | Value |

|---|---|

| Standard Enthalpy of Formation (ΔHf°) | -250 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -180 kJ/mol |

| Standard Entropy (S°) | 450 J/mol·K |

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular structure and crystal packing of molecules. NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, helps in identifying and characterizing weak interactions such as van der Waals forces, hydrogen bonds, and halogen bonds. These interactions are represented as surfaces between atoms, with the color of the surface indicating the nature and strength of the interaction.

Hirshfeld surface analysis is another powerful technique used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, while blue regions represent longer contacts.

Reactivity and Transformation Studies of 2,4,6 Tribromophenyl Acetate

Hydrolysis Pathways and Products

Hydrolysis of 2,4,6-tribromophenyl (B11824935) acetate (B1210297) involves the cleavage of its ester bond by reaction with water, yielding 2,4,6-tribromophenol (B41969) and acetic acid. This process can be catalyzed by acids, bases, or proceed with water alone, with each pathway having a distinct mechanism.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters like 2,4,6-tribromophenyl acetate is a reversible process, essentially the reverse of Fischer esterification. chemistrysteps.comucoz.com The reaction is typically carried out by heating the ester with a dilute strong acid, such as hydrochloric or sulfuric acid, which provides the hydronium ion (H₃O⁺) catalyst. libretexts.org

The generally accepted mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgyoutube.comyoutube.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This addition reaction breaks the carbon-oxygen pi bond, forming a tetrahedral intermediate. youtube.comyoutube.com

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to the oxygen of the original phenoxy group. This is often mediated by water molecules and converts the -OAr group into a better leaving group (-O(H)Ar). youtube.com

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 2,4,6-tribromophenol molecule, which is a good leaving group. youtube.com

Deprotonation : The final step involves the deprotonation of the protonated carboxylic acid by a water molecule, regenerating the hydronium ion catalyst and forming the final acetic acid product. libretexts.org

| Step | Description | Key Intermediate/Transition State |

| 1 | Protonation of carbonyl oxygen | Protonated ester |

| 2 | Nucleophilic attack by water | Tetrahedral intermediate |

| 3 | Proton transfer | Isomeric tetrahedral intermediate |

| 4 | Elimination of 2,4,6-tribromophenol | Protonated carboxylic acid |

| 5 | Deprotonation | Carboxylic acid + regenerated catalyst |

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is a widely used and generally irreversible method for cleaving esters. ucoz.commasterorganicchemistry.com The reaction is promoted by a strong base, such as sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com

The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.comucalgary.ca

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2,4,6-tribromophenoxide ion as the leaving group. masterorganicchemistry.comucalgary.ca

Acid-Base Reaction : The newly formed acetic acid is immediately deprotonated by the highly basic 2,4,6-tribromophenoxide ion (or another hydroxide ion). This fast, irreversible acid-base reaction forms an acetate (carboxylate) salt and 2,4,6-tribromophenol. youtube.commasterorganicchemistry.com This final step drives the entire reaction to completion, making base-catalyzed hydrolysis effectively irreversible. chemistrysteps.comucoz.com

To obtain the final carboxylic acid from its salt, a subsequent acidification step (workup) is required. masterorganicchemistry.com

| Step | Description | Key Intermediate/Transition State |

| 1 | Nucleophilic attack by OH⁻ | Tetrahedral intermediate |

| 2 | Elimination of 2,4,6-tribromophenoxide | Carboxylic acid + phenoxide |

| 3 | Irreversible deprotonation | Carboxylate salt + phenol (B47542) |

Water-Catalyzed Hydrolysis

In neutral pH conditions, esters can undergo hydrolysis with water alone, although this reaction is typically much slower than its acid- or base-catalyzed counterparts. For phenyl acetates, studies have shown that the reaction can proceed without strong acid or base catalysis. stanford.educhegg.com The mechanism involves water acting as the nucleophile. The process can be slow because water is a weaker nucleophile than the hydroxide ion, and the ester's carbonyl group is not activated by protonation as it is in acid-catalyzed hydrolysis. youtube.com The rate of neutral hydrolysis can be influenced by factors such as temperature. stanford.edu

Formation of 2,4,6-Tribromophenol as a Hydrolytic Product

Regardless of the catalytic pathway—acidic, basic, or neutral—the hydrolysis of this compound consistently yields 2,4,6-tribromophenol as one of the primary products. bris.ac.ukwikipedia.org The other product is acetic acid or its corresponding carboxylate salt. The cleavage occurs at the acyl-oxygen bond, releasing the stable tribromophenoxide or tribromophenol moiety. The synthesis of this compound is often achieved through the esterification of 2,4,6-tribromophenol, confirming the direct chemical relationship between the two compounds through hydrolysis as the reverse reaction.

Debromination Reactions

Debromination involves the removal of one or more bromine atoms from the aromatic ring of a molecule. For compounds like this compound, this transformation reduces the level of halogenation and can be achieved through reductive pathways.

Reductive Debromination Pathways

Reductive debromination (or hydrodebromination) of brominated aromatic compounds involves the cleavage of the carbon-bromine (C-Br) bond and its replacement with a carbon-hydrogen (C-H) bond. mdpi.com This process is a key detoxification pathway for halogenated environmental pollutants. mdpi.comresearchgate.net

Common methods for the reductive dehalogenation of aryl bromides include:

Catalytic Hydrogenation : This method uses a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source to remove the halogen. It is a highly effective technique for cleaving C-Br bonds under neutral conditions. Bromides are generally reduced more readily than chlorides, allowing for selective debromination. organic-chemistry.org

Metal-Based Reductants : Systems using metals like aluminum, often in the form of alloys such as Al-Ni (Raney alloy), have been shown to be effective for the complete hydrodebromination of 2,4,6-tribromophenol to phenol in aqueous solutions. researchgate.net Copper-based catalysts, in conjunction with reductants like NaBH₄, are also used for the hydrodebromination of brominated phenols. mdpi.com

Photoredox Catalysis : Visible-light-mediated photoredox catalysis offers a mild and efficient method for cleaving C-Br bonds in unactivated aryl bromides. These systems use a photocatalyst that, upon light absorption, initiates an electron transfer process leading to the reduction of the aryl bromide. acs.org

While studies specifically detailing the reductive debromination of this compound are not prevalent, the pathways established for the closely related 2,4,6-tribromophenol and other brominated aromatics are highly indicative of its expected behavior. researchgate.netacs.org The reaction would likely proceed via stepwise removal of the bromine atoms, potentially forming di- and mono-brominated intermediates before complete debromination.

| Reductive Method | Reagents/Catalysts | Conditions |

| Catalytic Hydrogenation | H₂, Pd/C | Neutral |

| Metal-Based Reduction | Al-Ni alloy, NaOH(aq) | Room Temperature |

| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃Cl₂), H-atom donor | Visible Light |

Sequential Debromination to Dibromophenols and Monobromophenols

The initial step in the reductive dehalogenation of this compound is the removal of one bromine atom to yield dibromophenols. Studies on TBP have shown that this process can result in the formation of both 2,4-dibromophenol (B41371) and 2,6-dibromophenol (B46663) acsgcipr.org. The specific isomer formed is often dependent on the reaction conditions and the reducing agent employed. For instance, electrochemical reduction on a silver cathode has demonstrated a stepwise dehalogenation of TBP, first to 2,4-dibromophenol acsgcipr.org.

Further reduction of the dibromophenol intermediates leads to the formation of monobromophenols. From 2,4-dibromophenol, the subsequent removal of a bromine atom can yield either 2-bromophenol (B46759) or 4-bromophenol. The observed pathway for the electrochemical reduction of TBP shows the formation of 2-bromophenol from 2,4-dibromophenol acsgcipr.org. The selectivity of this step is also influenced by the reaction environment.

Catalytic Debromination using Zero-Valent Metals and Alloys

The use of zero-valent metals (ZVMs) and their alloys has been shown to be an effective method for the catalytic debromination of brominated phenols. While specific studies on this compound are not abundant, the research on 2,4,6-tribromophenol offers significant insights into the potential of these catalysts.

Zero-valent iron (Fe⁰) is a commonly used ZVM for the dehalogenation of organic pollutants. The reaction proceeds through the oxidative dissolution of iron, which provides the electrons necessary for the reductive cleavage of the carbon-bromine bonds. The efficiency of this process can be enhanced by the use of bimetallic systems, such as Fe/Ni and Fe/Pd, where the second metal acts as a catalyst to facilitate the electron transfer and hydrogenation steps.

Another highly effective catalyst is the Raney Al-Ni alloy. In aqueous NaOH solution, this alloy has been shown to rapidly and completely debrominate 2,4,6-tribromophenol to phenol at room temperature. The reaction is accompanied by the dissolution of aluminum to form soluble aluminates. The high efficiency of the Al-Ni alloy is attributed to the high surface area of the nickel catalyst and the in-situ generation of hydrogen from the reaction of aluminum with the alkaline solution.

| Catalyst System | Substrate | Key Findings |

| Zero-Valent Iron (Fe⁰) | Brominated Phenols | Effective for reductive dehalogenation, efficiency enhanced in bimetallic systems (e.g., Fe/Ni, Fe/Pd). |

| Raney Al-Ni Alloy | 2,4,6-Tribromophenol | Rapid and complete debromination to phenol at room temperature in aqueous NaOH. |

Derivatization Reactions of the Acetate Moiety

The acetate group of this compound is susceptible to nucleophilic attack, allowing for a range of derivatization reactions. These transformations provide pathways to synthesize other esters or amides, which can be useful in various chemical syntheses.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base chemeurope.commasterorganicchemistry.com. In the case of this compound, reaction with a different alcohol (R'OH) in the presence of a suitable catalyst would lead to the formation of a new 2,4,6-tribromophenyl ester and ethyl acetate.

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the original ethoxide group to form the new ester. Acid-catalyzed transesterification, on the other hand, proceeds by protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by the alcohol. The reaction is typically reversible, and the use of a large excess of the reactant alcohol can be employed to drive the equilibrium towards the desired product.

Aminolysis Reactions

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. This compound can react with primary or secondary amines to yield the corresponding N-substituted 2,4,6-tribromoacetanilide and ethanol. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The amine acts as a nucleophile, attacking the carbonyl carbon of the acetate group. This results in the formation of a tetrahedral intermediate, which then breaks down to expel the ethoxide leaving group, forming the more stable amide. The rate of aminolysis is influenced by the nucleophilicity of the amine and the steric hindrance around the reaction center youtube.com. While the ethoxide is not an ideal leaving group, the reaction can be driven to completion, often by using an excess of the amine.

Reactions Involving the Bromine Substituents

The bromine atoms on the aromatic ring of this compound are susceptible to replacement through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

A prominent example is the Suzuki-Miyaura coupling , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base wikipedia.orglibretexts.org. For this compound, this reaction could be used to replace one or more of the bromine atoms with an aryl, vinyl, or alkyl group, depending on the organoboron reagent used. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst libretexts.org. The reactivity of the bromine atoms can be influenced by their position on the ring, potentially allowing for selective coupling.

Another important transformation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a new carbon-nitrogen bond wikipedia.orgorganic-chemistry.org. This reaction would allow for the substitution of the bromine atoms on this compound with a variety of primary or secondary amines. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination wikipedia.org. This method provides a versatile route to synthesize substituted anilines.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid) | Palladium catalyst and a base | Biaryls, styrenes, etc. (C-C bond formation) |

| Buchwald-Hartwig Amination | Primary or secondary amine | Palladium catalyst and a base | Aryl amines (C-N bond formation) |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for aryl halides, particularly those with electron-withdrawing substituents. The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. For an SNAr reaction to occur, the aromatic ring must be electron-deficient, a condition often met by the presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho and/or para to the leaving group. libretexts.org These groups are essential for stabilizing the negative charge of the intermediate. openstax.org

In the case of this compound, the phenyl ring is substituted with three bromine atoms and an acetate group. Bromine atoms are considered deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-para directors. The acetate group (-OAc), while having an electron-withdrawing carbonyl function, can also donate electron density to the ring through the resonance of the oxygen lone pair. This dual electronic nature complicates the prediction of its reactivity in SNAr reactions.

Generally, aryl halides without strong activating groups are resistant to nucleophilic attack under standard conditions. libretexts.org For instance, 2,4,6-trinitrochlorobenzene readily reacts with nucleophiles like sodium hydroxide at room temperature because the three nitro groups strongly stabilize the anionic intermediate. openstax.org In contrast, this compound lacks such powerful activating groups. While research on the specific SNAr reactions of this compound is not extensively documented, studies on related compounds like 2,4-dinitrophenyl acetate show that reactions with nucleophiles can occur, though the reaction pathway may favor acyl-oxygen cleavage rather than substitution on the aromatic ring, depending on the nucleophile and conditions. researchgate.neteijas.com Therefore, this compound is expected to be relatively unreactive toward traditional SNAr reactions compared to highly activated systems.

Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl halides serving as common substrates. youtube.com Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings have transformed synthetic organic chemistry. wikipedia.orglibretexts.org The three bromine atoms on the this compound molecule represent potential sites for such functionalization.

The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. libretexts.orgyoutube.com This is followed by transmetalation (in Suzuki or Stille couplings) or alkene/alkyne coordination and insertion (in Heck or Sonogashira couplings), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. libretexts.org It is plausible that this compound could react with various aryl or vinyl boronic acids or esters at one or more of its C-Br positions. The regioselectivity of the reaction would depend on the steric and electronic environment of each bromine atom. In polyhalogenated systems, selective coupling can often be achieved by carefully controlling reaction conditions. researchgate.net

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org this compound could potentially be coupled with various alkenes to form substituted styrene (B11656) derivatives. The reaction is typically catalyzed by palladium complexes, such as palladium(II) acetate, often in the presence of a phosphine (B1218219) ligand and a base. wikipedia.orgrsc.org

While specific studies detailing the cross-coupling functionalization of this compound are limited, the reactivity of the C-Br bonds in similar polybrominated aromatic compounds is well-established, suggesting that it is a viable substrate for these transformative reactions.

Biotransformation and Biodegradation Pathways

The environmental fate of halogenated phenols is of significant interest, and much of the research has focused on the more common and persistent related compound, 2,4,6-tribromophenol (TBP). These studies provide a strong basis for understanding the potential biotransformation pathways of this compound, which would likely first undergo hydrolysis to TBP before further degradation.

Microbial Degradation of 2,4,6-Tribromophenol (Related Compound) by Specific Bacterial Strains

Several bacterial strains have been identified that can degrade 2,4,6-tribromophenol (TBP), often using it as a source of carbon and energy. The degradation pathways typically involve sequential removal of the bromine atoms (debromination).

One notable bacterium, Ochrobactrum sp. strain TB01, was isolated from soil contaminated with brominated pollutants and can utilize 2,4,6-TBP as its sole carbon source. nih.govtandfonline.com This strain is capable of degrading 100 µM of 2,4,6-TBP within 36 hours and can completely debrominate the molecule, releasing three moles of bromide ions for every mole of TBP degraded. nih.govtandfonline.comresearchgate.net Other bacteria, such as Bacillus sp. GZT, have also been shown to mineralize 2,4,6-TBP. researchgate.net In some cases, degradation occurs under anaerobic conditions by a consortium of bacteria. frontiersin.org

| Bacterial Strain | Key Findings | Reference |

|---|---|---|

| Ochrobactrum sp. strain TB01 | Utilizes 2,4,6-TBP as a sole carbon and energy source; achieves complete debromination. | nih.govtandfonline.com |

| Bacillus sp. GZT | Capable of mineralizing 2,4,6-TBP. | researchgate.net |

| Anaerobic Sludge Consortium | Degrades 2,4,6-TBP under sequential anaerobic-aerobic conditions. | frontiersin.org |

The microbial degradation of 2,4,6-TBP proceeds through a stepwise reductive debromination pathway. For Ochrobactrum sp. strain TB01, metabolic studies have identified the key intermediates formed during this process. The initial compound, 2,4,6-TBP, is first converted to 2,4-dibromophenol (2,4-DBP). This intermediate is then further debrominated to form 2-bromophenol (2-BP). nih.govresearchgate.net Ultimately, the final bromine atom is removed, yielding phenol, which can then be funneled into central metabolic pathways. nih.govtandfonline.com This sequential removal suggests a highly specific enzymatic process targeting the bromine substituents.

| Step | Substrate | Intermediate/Product | Reference |

|---|---|---|---|

| 1 | 2,4,6-Tribromophenol (2,4,6-TBP) | 2,4-Dibromophenol (2,4-DBP) | nih.govresearchgate.net |

| 2 | 2,4-Dibromophenol (2,4-DBP) | 2-Bromophenol (2-BP) | nih.govresearchgate.net |

| 3 | 2-Bromophenol (2-BP) | Phenol | nih.gov |

The reductive debromination reactions central to the breakdown of 2,4,6-TBP are biochemically demanding and require electron donors. Studies with Ochrobactrum sp. strain TB01 have shown that the cofactor NADH is required for the debromination of 2,4,6-TBP. nih.govresearchgate.net Cofactors like NADH and NADPH are crucial carriers of reducing equivalents in a vast number of metabolic reactions. nih.gov In this context, NADH provides the electrons necessary for the enzymatic cleavage of the carbon-bromine bond, a process catalyzed by enzymes known as reductive dehalogenases. nih.govnih.gov This dependence on NADH links the degradation of the pollutant to the central energy metabolism of the bacterium. nih.gov

Plant Uptake and Metabolism of Bromophenols (Related Compound)

Plants, particularly those grown in aqueous environments like rice, can uptake and metabolize bromophenols from their surroundings. nih.govacs.org Studies using rice plants exposed to 2,4,6-TBP hydroponically revealed extensive metabolism, with over 99% of the compound being transformed after five days. nih.govnih.gov The biotransformation within the plant is complex, involving a variety of pathways. acs.orgnih.gov

Analysis of rice tissues identified forty different transformation products, which can be categorized into Phase I and Phase II metabolites. nih.govacs.orgnih.gov

Phase I Reactions: These involve the initial modification of the TBP molecule. The observed pathways include debromination (e.g., forming 2,4-dibromophenol), hydroxylation, and methylation. nih.govnih.gov

Phase II Reactions: These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which typically increases water solubility and facilitates sequestration. nih.gov The primary conjugation pathways identified for TBP in rice are sulfation and glycosylation. nih.govnih.gov These processes lead to the formation of various sulfate (B86663) and glycoside conjugates, which can be further modified by acylation or malonylation. nih.gov

Most of these metabolites are found in the roots, though some can be translocated to the stems and leaves. nih.govacs.orgnih.gov Glycosylation conjugates tend to be compartmentalized in the roots, while sulfate conjugates can be more mobile within the plant. nih.gov

| Pathway Type | Description | Example Metabolites/Products | Reference |

|---|---|---|---|

| Debromination | Removal of one or more bromine atoms from the aromatic ring. | 2,4-Dibromophenol | nih.gov |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. | Brominated dihydroxybenzenes | nih.govnih.gov |

| Methylation | Addition of a methyl (-CH₃) group, often to the phenolic hydroxyl group. | 2,4,6-Tribromoanisole | nih.govresearchgate.net |

| Sulfation | Conjugation with a sulfate group. | 2,4,6-Tribromophenyl sulfate | nih.govnih.gov |

| Glycosylation | Conjugation with a sugar moiety (e.g., glucose). | 2,4,6-Tribromophenyl-β-D-glucoside | nih.govnih.gov |

| Coupling Reactions | Dimerization reactions forming more complex structures. | OH-PBDEs and PBDD/Fs | nih.govnih.gov |

Identification of Phase I and Phase II Metabolites in Plant Systems

The metabolism of xenobiotics in plants is typically understood as a three-phase process involving activation (Phase I), conjugation (Phase II), and sequestration (Phase III). nih.gov In studies using rice plants (Oryza sativa) exposed to 2,4,6-Tribromophenol, a significant degree of biotransformation has been observed, with as much as 99.2% of the parent compound being metabolized after five days of exposure. nih.govnih.gov This extensive metabolism leads to the formation of numerous transformation products.

Researchers have identified a large number of metabolites, which can be categorized into Phase I and Phase II products. Phase I reactions involve activation, while Phase II involves conjugation. nih.gov In one study, forty different transformation products were identified, comprising nine Phase I metabolites and thirty-one Phase II metabolites. nih.govnih.gov The vast majority of these metabolites (39 out of 40) were detected in the plant roots, with ten of them showing translocation to the stems and leaves. nih.govnih.gov

Phase I metabolic pathways for TBP in rice include debromination and hydroxylation. nih.gov The only detected debromination product was 2,4-dibromophenol, indicating that debromination occurs at the ortho position relative to the hydroxyl group. nih.gov Phase II pathways involve conjugation reactions such as methylation, sulfation, and glycosylation. nih.govnih.gov Sulfation and glycosylation, in particular, are crucial biotransformation processes that contribute to the dissipation of TBP in rice cells. nih.gov

Table 1: Summary of 2,4,6-Tribromophenol Metabolites Identified in Rice Plants